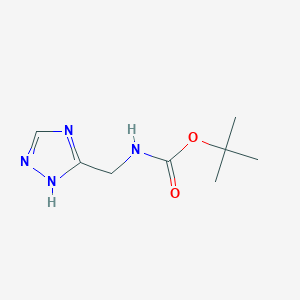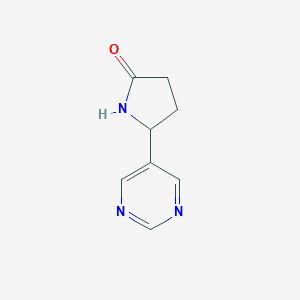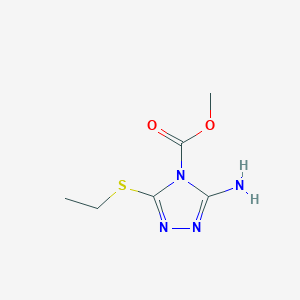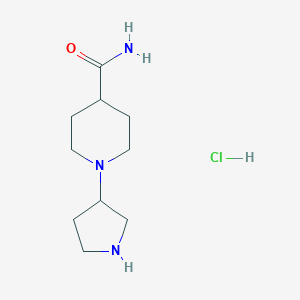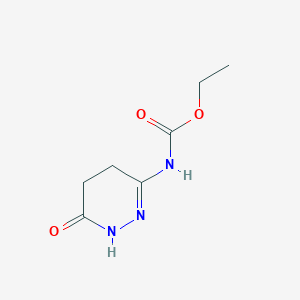
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide is a chemical compound known for its unique structure and properties It belongs to the class of triazolium salts, which are characterized by a triazole ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide can be synthesized through a multi-step process. One common method involves the reaction of diphenylthiourea with lead(IV) oxide (Pb3O4) to form diphenylcarbodiimide. This intermediate is then reacted with phenylhydrazine to produce triphenylaminoguanidine. The final step involves the heterocyclization of triphenylaminoguanidine to yield 1,4-diphenyl-3-(phenylamino)-4H-1,2,4-triazole, which is subsequently brominated to form the desired triazolium salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The triazolium ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the triazolium ring.
Scientific Research Applications
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide has been extensively studied for its applications in scientific research:
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological system. The triazolium ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-3-phenylimino-1,2-dihydro-1,2,4-triazolium hydroxide: This compound is similar in structure but differs in its functional groups and reactivity.
1,4-Diphenyl-3-(phenylamino)-1H-1,2,4-triazole: Another similar compound with different substituents on the triazole ring.
Uniqueness
1,4-Diphenyl-3-(phenylamino)-4H-1,2,4-triazol-1-iumbromide is unique due to its specific bromide substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
55915-30-5 |
|---|---|
Molecular Formula |
C20H17BrN4 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N,1,4-triphenyl-1,2,4-triazol-4-ium-3-amine;bromide |
InChI |
InChI=1S/C20H17N4.BrH/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18;/h1-16H,(H,21,22);1H/q+1;/p-1 |
InChI Key |
FJOUPMKMAAMCGI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN(C=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


